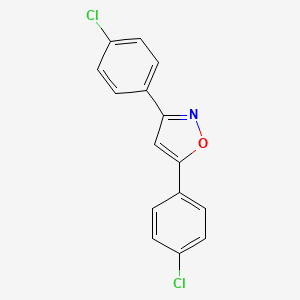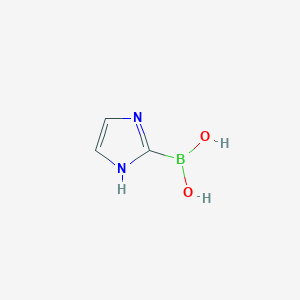
6-Bromo-3-iodoquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Bromo-3-iodoquinolin-4(1H)-one and related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through cyclization and halogenation steps. For instance, Wang et al. (2015) describe a process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, undergoing cyclization and substitution reactions to yield the desired quinoline derivatives (Wang et al., 2015). Similarly, Wu et al. (2010) achieved the synthesis through a one-pot three-component reaction, highlighting the efficiency of such methods in constructing the quinoline core (Wu et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds : 6-Bromo-4-iodoquinoline is an important intermediate for synthesizing many biologically active compounds, such as GSK2126458. It is synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through steps including cyclization and substitution reactions (Wang et al., 2015).
Regioselective Functionalization : A method for the regioselective functionalization of quinolin-4(1H)-ones, starting from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one, is based on sequential palladium-catalyzed cross-coupling reactions. This approach is useful for generating libraries of chemically diverse 4-quinolones (Mugnaini et al., 2011).
Preparation of 6-Aminoquinazolin-4(3H)-ones : The preparation of 6-aminoquinazolin-4(3H)-ones requires the use of platinum–metal group catalysis on corresponding C-6-iodo or 6-bromo precursors. This preparation method is significant for SNAr reactions directly at the unactivated C-6 position of the quinazolin-4(3H)-one nucleus (Barlaam et al., 2012).
Synthesis of Quinoline Derivatives : 6-Bromo- and 6-iodoquinolines are used in efficient and selective synthesis of various quinoline derivatives, playing a role in bromination reactions and as intermediates in further chemical transformations (Şahin et al., 2008).
Antifungal Bioactivities : Certain 3-alkylquinazolin-4-one derivatives, including 6-bromo-3-propylquinazolin-4-one, have been synthesized and found to possess good antifungal activity. This highlights the potential of these compounds in developing new antifungal agents (Ouyang et al., 2006).
Halofuginone Hydrobromide Synthesis : 6-Bromo-3-iodoquinolin-4(1H)-one derivatives are involved in the synthesis of halofuginone hydrobromide, an effective drug against several species of Eimeria in poultry, demonstrating its importance in veterinary medicine (Zhang et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-3-iodo-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVKEUFMIJMMNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148942.png)

![cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1148949.png)
